Cas no 70978-41-5 (N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide)

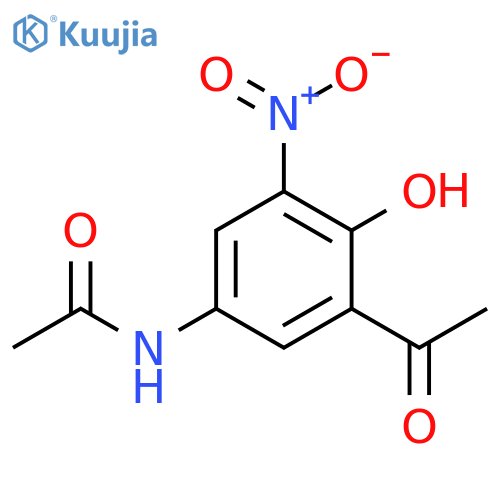

70978-41-5 structure

商品名:N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide

CAS番号:70978-41-5

MF:C10H10N2O5

メガワット:238.196802616119

MDL:MFCD27927726

CID:5330893

PubChem ID:23444754

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, N-(3-acetyl-4-hydroxy-5-nitrophenyl)-

- N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide

-

- MDL: MFCD27927726

- インチ: 1S/C10H10N2O5/c1-5(13)8-3-7(11-6(2)14)4-9(10(8)15)12(16)17/h3-4,15H,1-2H3,(H,11,14)

- InChIKey: LUSCJQUQAZJVSR-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC([N+]([O-])=O)=C(O)C(C(C)=O)=C1)(=O)C

計算された属性

- せいみつぶんしりょう: 238.059

- どういたいしつりょう: 238.059

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 112A^2

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24128522-10.0g |

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |

70978-41-5 | 95.0% | 10.0g |

$1778.0 | 2025-03-21 | |

| Enamine | EN300-24128522-10g |

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |

70978-41-5 | 95% | 10g |

$1778.0 | 2023-09-15 | |

| Enamine | EN300-24128522-1g |

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |

70978-41-5 | 95% | 1g |

$414.0 | 2023-09-15 | |

| Aaron | AR02847I-10g |

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |

70978-41-5 | 95% | 10g |

$2470.00 | 2023-12-15 | |

| 1PlusChem | 1P0283Z6-50mg |

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |

70978-41-5 | 95% | 50mg |

$152.00 | 2024-04-21 | |

| 1PlusChem | 1P0283Z6-500mg |

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |

70978-41-5 | 95% | 500mg |

$445.00 | 2024-04-21 | |

| 1PlusChem | 1P0283Z6-250mg |

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |

70978-41-5 | 95% | 250mg |

$255.00 | 2024-04-21 | |

| Enamine | EN300-24128522-0.5g |

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |

70978-41-5 | 95.0% | 0.5g |

$310.0 | 2025-03-21 | |

| Enamine | EN300-24128522-2.5g |

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |

70978-41-5 | 95.0% | 2.5g |

$810.0 | 2025-03-21 | |

| Enamine | EN300-24128522-0.05g |

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |

70978-41-5 | 95.0% | 0.05g |

$76.0 | 2025-03-21 |

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

70978-41-5 (N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide) 関連製品

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬